(3R,6R)-6-[(1R,3As,7aR)-4-[2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol
(3R,6R)-6-[(1R,3As,7aR)-4-[2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol
24,25-Dihydroxyvitamin D is a sesterterpene.
24, 25-Dihydroxyvitamin D, also known as dihydroxyvitamin D3, 24, 25 or 24-hydroxycalcidiol, belongs to the class of organic compounds known as vitamin d and derivatives. Vitamin D and derivatives are compounds containing a secosteroid backbone, usually secoergostane or secocholestane. 24, 25-Dihydroxyvitamin D is considered to be a practically insoluble (in water) and relatively neutral molecule. 24, 25-Dihydroxyvitamin D has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, 24, 25-dihydroxyvitamin D is primarily located in the membrane (predicted from logP) and cytoplasm.
24, 25-Dihydroxyvitamin D, also known as dihydroxyvitamin D3, 24, 25 or 24-hydroxycalcidiol, belongs to the class of organic compounds known as vitamin d and derivatives. Vitamin D and derivatives are compounds containing a secosteroid backbone, usually secoergostane or secocholestane. 24, 25-Dihydroxyvitamin D is considered to be a practically insoluble (in water) and relatively neutral molecule. 24, 25-Dihydroxyvitamin D has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, 24, 25-dihydroxyvitamin D is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
40013-87-4
VCID:
VC0196368
InChI:
InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22-,23-,24+,25?,27-/m1/s1
SMILES:
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Molecular Formula:
C27H44O3
Molecular Weight:
416.6 g/mol
(3R,6R)-6-[(1R,3As,7aR)-4-[2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol
CAS No.: 40013-87-4
Impurities
VCID: VC0196368
Molecular Formula: C27H44O3
Molecular Weight: 416.6 g/mol
CAS No. | 40013-87-4 |
---|---|
Product Name | (3R,6R)-6-[(1R,3As,7aR)-4-[2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol |
Molecular Formula | C27H44O3 |
Molecular Weight | 416.6 g/mol |
IUPAC Name | (6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol |
Standard InChI | InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22-,23-,24+,25?,27-/m1/s1 |
Standard InChIKey | FCKJYANJHNLEEP-OIMXRAFZSA-N |
Isomeric SMILES | C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C |
SMILES | CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Canonical SMILES | CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Appearance | Solid |
Physical Description | Solid |
Description | 24,25-Dihydroxyvitamin D is a sesterterpene. 24, 25-Dihydroxyvitamin D, also known as dihydroxyvitamin D3, 24, 25 or 24-hydroxycalcidiol, belongs to the class of organic compounds known as vitamin d and derivatives. Vitamin D and derivatives are compounds containing a secosteroid backbone, usually secoergostane or secocholestane. 24, 25-Dihydroxyvitamin D is considered to be a practically insoluble (in water) and relatively neutral molecule. 24, 25-Dihydroxyvitamin D has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, 24, 25-dihydroxyvitamin D is primarily located in the membrane (predicted from logP) and cytoplasm. |
Synonyms | (24R)-24,25-Dihydroxyvitamin D3 24,25 Dihydroxycholecalciferol 24,25 Dihydroxyvitamin D 3 24,25 Dihydroxyvitamin D3 24,25-Dihydroxycholecalciferol 24,25-Dihydroxyvitamin D 3 24,25-Dihydroxyvitamin D 3, (3beta,5Z,7E,24R)-Isomer 24,25-Dihydroxyvitamin D3 24R,25 Dihydroxycholecalciferol 24R,25-Dihydroxycholecalciferol Dihydroxyvitamin D3, 24,25 |
PubChem Compound | 12895043 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume